molecular formula C19H21NO3 B4739304 BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE

BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE

Cat. No.: B4739304
M. Wt: 311.4 g/mol
InChI Key: PGRCAQNWYIONJO-UHFFFAOYSA-N
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Description

Butyl 3-(3-methylbenzamido)benzoate is a benzoic acid derivative featuring a butyl ester group and a 3-methylbenzamido substituent at the 3-position of the aromatic ring. This compound belongs to a broader class of alkyl benzoates, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. Its unique combination of a bulky ester group (butyl) and a methyl-substituted benzamido moiety distinguishes it from simpler benzoate derivatives, influencing both its physicochemical properties and biological activity .

Properties

IUPAC Name

butyl 3-[(3-methylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-4-11-23-19(22)16-9-6-10-17(13-16)20-18(21)15-8-5-7-14(2)12-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRCAQNWYIONJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE typically involves the esterification of benzoic acid derivatives with butyl alcohol. One common method is to react benzoic acid with n-butyl alcohol in the presence of a solid acid catalyst. The reaction is carried out under reflux conditions to obtain the ester .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions. The crude product is often neutralized using a solid alkali and then purified through rectification . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate under acidic conditions.

    Substitution: N-bromosuccinimide (NBS) under radical conditions.

Major Products

    Oxidation: Benzoic acids.

    Substitution: Benzylic halides.

Scientific Research Applications

BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The ester functional group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with aromatic and hydrophobic sites in proteins .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Solubility : Lower aqueous solubility compared to ethyl or methyl analogs due to the longer butyl chain .
  • Stability : The ester group may confer susceptibility to hydrolysis under alkaline conditions, a common trait in alkyl benzoates .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

This compound can be compared to structurally related compounds with variations in ester chains, substituent positions, and functional groups:

Compound Name Structural Features Key Differences in Properties Reference
Ethyl 4-(3,4-dichlorobenzamido)benzoate Ethyl ester, dichloro-substituted benzamido Higher solubility in polar solvents; increased antimicrobial potency due to halogenation
Methyl 3-(butylamino)-4-methylbenzoate Methyl ester, butylamino group at 3-position Enhanced CNS activity due to amine functionality; reduced lipophilicity
Butyl 3-[(2,4-dichlorobenzoyl)amino]benzoate Dichlorinated benzoyl group Greater enzyme inhibition efficacy; higher toxicity profile
Propyl 3-(2-hydroxyphenoxyacetamido)benzoate Propyl ester, hydroxy-phenoxy substituent Improved anti-inflammatory activity; increased hydrogen-bonding capacity

Impact of Ester Chain Length

  • Butyl vs. Ethyl/Methyl Esters : Butyl esters generally exhibit lower solubility in aqueous media but enhanced lipid membrane penetration, making them favorable for sustained-release formulations .
  • Bioavailability : Butyl derivatives often show prolonged half-lives compared to shorter-chain analogs due to reduced metabolic clearance .

Pharmacological Potential

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Halogenation : Chlorine or fluorine substituents (e.g., in dichlorobenzamido analogs) increase antimicrobial potency but may elevate toxicity .
    • Methyl Groups : The 3-methyl group in this compound may reduce metabolic degradation compared to unsubstituted benzamido derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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